molecular formula C5H3ClN4O B1436504 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one CAS No. 42754-97-2

6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one

Cat. No.: B1436504
CAS No.: 42754-97-2
M. Wt: 170.56 g/mol
InChI Key: IHMWOTGINGMVHR-UHFFFAOYSA-N
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Description

6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one is a heterocyclic compound that falls within the pyrazolopyrimidinone class of compounds. Known for its unique structure combining both pyrazole and pyrimidine rings, this compound has garnered interest in various fields, including pharmaceuticals and agrochemicals, due to its potential biological activities and versatility in chemical synthesis.

Biochemical Analysis

Biochemical Properties

6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one plays a crucial role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are essential enzymes that regulate the cell cycle by phosphorylating key proteins involved in cell division. The compound binds to the active site of CDKs, inhibiting their activity and thereby preventing the phosphorylation of target proteins . This inhibition can lead to cell cycle arrest, making this compound a potential candidate for cancer therapy .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to induce apoptosis in cancer cells by disrupting the cell cycle and promoting programmed cell death . Additionally, the compound affects cell signaling pathways, such as the EGFR pathway, by inhibiting tyrosine kinase activity . This inhibition can lead to reduced cell proliferation and increased sensitivity to chemotherapeutic agents .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of CDKs, preventing ATP from accessing the site and thus inhibiting kinase activity . This binding is facilitated by hydrogen bonding interactions with key amino acid residues in the active site . Additionally, the compound can modulate gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to moisture or high temperatures . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels . The compound’s metabolism can also influence its pharmacokinetic properties, such as bioavailability and half-life .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation can be influenced by factors such as tissue permeability and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDKs and other target proteins . Post-translational modifications, such as phosphorylation, can also influence its localization and activity . Additionally, the compound may be directed to specific cellular compartments or organelles through targeting signals .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method to synthesize 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one involves the condensation of 3-amino-5-chloropyrazole with ethyl cyanoacetate. The reaction is typically carried out in the presence of a strong base like sodium ethoxide or sodium hydroxide, under reflux conditions to facilitate the formation of the pyrazolo[3,4-d]pyrimidinone core.

Industrial Production Methods

In an industrial setting, the production of this compound might involve more scalable methods, such as the use of continuous flow reactors to ensure consistent reaction conditions and improved yields. Key considerations in an industrial setup include optimizing temperature, pressure, and solvent choice to enhance productivity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Reduction reactions typically involve agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield reduced forms of the compound.

  • Substitution: : This compound can participate in nucleophilic substitution reactions, particularly at the chloro substituent, which can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide in an acidic medium.

  • Reduction: : Lithium aluminum hydride in anhydrous ether.

  • Substitution: : Amines or thiols in aprotic solvents like dimethylformamide (DMF) under mild heating conditions.

Major Products Formed

Oxidation and reduction reactions typically lead to various oxidized or reduced derivatives of the parent compound. Substitution reactions, depending on the nucleophile used, can lead to a wide array of functionalized pyrazolopyrimidinones.

Scientific Research Applications

6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one finds applications in several areas of scientific research:

  • Chemistry: : Used as a building block in the synthesis of more complex heterocyclic compounds.

  • Biology: : Investigated for its potential as an enzyme inhibitor, given its structural similarity to purine bases.

  • Medicine: : Explored for its potential anticancer, antiviral, and anti-inflammatory properties.

  • Industry: : Utilized in the development of agrochemicals, particularly as a precursor for herbicides and fungicides.

Comparison with Similar Compounds

6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one can be compared to similar heterocyclic compounds such as:

  • 6-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one: : Bromine substitution may alter the biological activity profile.

  • 6-Fluoro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one: : Fluorine substitution can enhance metabolic stability.

  • 1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one: : Lack of halogen substitution leads to differences in reactivity and application potential.

Properties

IUPAC Name

6-chloro-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4O/c6-5-8-3-2(1-7-10-3)4(11)9-5/h1H,(H2,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMWOTGINGMVHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=C1C(=O)NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50278510
Record name 6-Chloro-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50278510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42754-97-2
Record name 42754-97-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7848
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Record name 6-Chloro-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50278510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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